molecular formula C16H15NO5 B2723450 methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate CAS No. 339009-31-3

methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate

Cat. No. B2723450
M. Wt: 301.298
InChI Key: BLJMKYABASEBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate” is a chemical compound with the molecular formula C16H15NO5 . It has a molecular weight of 301.3 . It is a solid substance with a melting point of 181 - 183°C .


Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . It also contains a benzoyl group (C6H5CO-) and an amino group (NH2), both attached to the pyran ring .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance with a melting point of 181 - 183°C . It has a molecular weight of 301.3 .

Scientific Research Applications

Synthesis and Characterization

One-Pot Synthesis Methods : Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate and its derivatives are often synthesized through one-pot methods, enhancing efficiency and reducing reaction steps. For example, 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, a compound with a similar pyran core, was synthesized using a one-pot reaction involving O-demethylation, lactonization, and nitro reduction, presenting an alternative to multi-step syntheses (Jilani, 2007).

Corrosion Inhibition : Pyran derivatives, like the ones related to methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate, have applications in industrial processes, such as serving as corrosion inhibitors for mild steel, crucial for the pickling process in industries. These compounds demonstrate significant efficiency in preventing corrosion, contributing to material longevity and process safety (Dohare et al., 2017).

Catalysis in Synthesis : The compound and its analogs are used in catalyzed reactions to synthesize diverse heterocyclic compounds. For instance, ammonium dihydrogen phosphate supported on nano α-Al2O3 has been utilized as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the role of these compounds in facilitating chemical transformations (Maleki & Ashrafi, 2014).

Applications in Material Science

Corrosion Inhibition Properties : The structural framework of methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate derivatives has been explored for their efficacy as corrosion inhibitors. Research demonstrates their potential in enhancing the durability of metals, which is vital for industrial applications, particularly in harsh chemical environments (Yadav et al., 2016).

Material Synthesis : These compounds also play a role in the synthesis of novel materials. For example, they are used in the microwave-assisted synthesis of pyran derivatives, utilizing functional ionic liquids as soluble supports. This method highlights the adaptability and utility of these compounds in creating materials with potential applications in various fields, from pharmaceuticals to advanced materials (Yi et al., 2005).

Safety And Hazards

The compound is classified as an irritant . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-methyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-9-4-6-11(7-5-9)14(18)17-13-8-12(15(19)21-3)10(2)22-16(13)20/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJMKYABASEBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.